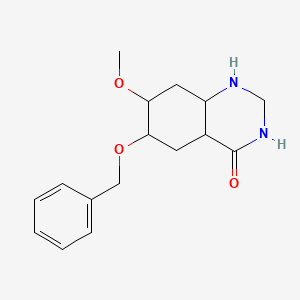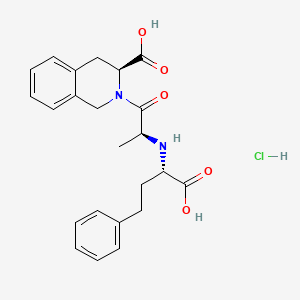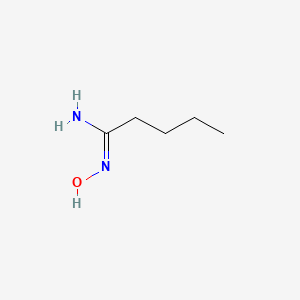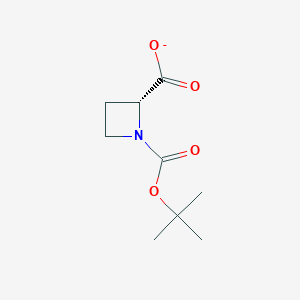
1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2R)- is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This particular compound is characterized by the presence of two carboxylic acid groups and a tert-butyl ester group. It is often used in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2R)- typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a diester, followed by cyclization to form the azetidine ring. The reaction conditions often require the use of a strong base and an appropriate solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2R)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2R)- involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Azetidinedicarboxylic acid, 2-(1-methylethyl)-, 1-(1,1-dimethylethyl) ester
- 1-Azetidinecarboxylic acid, 2-(1-hydroxyethyl)-, 1,1-dimethylethyl ester
Uniqueness
1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2R)- is unique due to its specific stereochemistry and the presence of the tert-butyl ester group. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C9H14NO4- |
|---|---|
Molekulargewicht |
200.21 g/mol |
IUPAC-Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/p-1/t6-/m1/s1 |
InChI-Schlüssel |
JWJVSDZKYYXDDN-ZCFIWIBFSA-M |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)[O-] |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


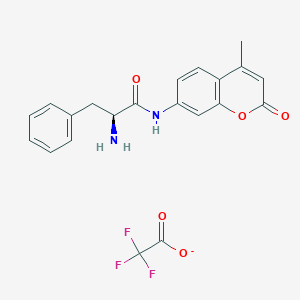
![disodium;5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12362382.png)
![2-Oxo-3,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12362385.png)
![methyl 4-[3-[6-amino-9-[(2R,3S,5R)-5-[2-(ethylamino)-2-oxoethyl]-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate](/img/structure/B12362398.png)
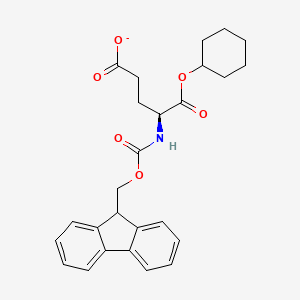
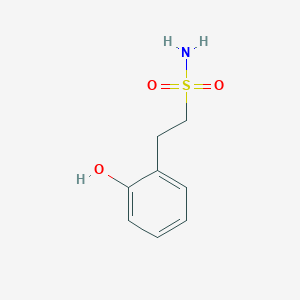
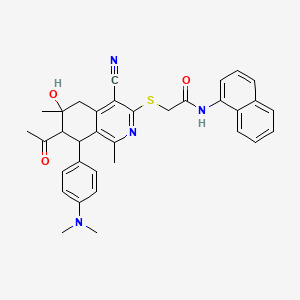
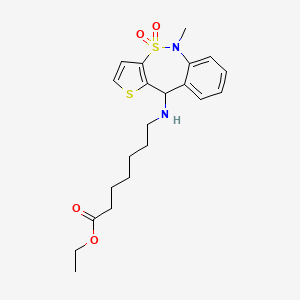

![5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one](/img/structure/B12362443.png)
